5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
Description
BenchChem offers high-quality 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1-butyl-6-fluoro-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2/c1-3-4-5-16-8(2)15-11-6-9(13)10(14)7-12(11)16/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQYSSOUVRFWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=CC(=C(C=C21)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling & Synthesis of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
The following technical guide provides an in-depth characterization of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole , a halogenated benzimidazole scaffold.
This guide is structured to address the needs of medicinal chemists and formulation scientists, focusing on the critical interplay between structural modifications and physicochemical behavior.
Executive Summary
The compound 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole (henceforth referred to as BFMB-1 ) represents a highly lipophilic, functionally dense benzimidazole core. Unlike simple benzimidazoles, the simultaneous presence of a hydrophobic butyl tail (N1), a metabolic "soft spot" blocker (C2-methyl), and orthogonal halogen handles (C5-Br, C6-F) creates a unique physicochemical profile.
This guide details the structural identity, synthetic challenges (specifically regioselectivity), and experimental physicochemical properties required for its utilization in drug discovery programs, particularly as a kinase inhibitor scaffold or GPCR ligand intermediate.
Structural Identity & Molecular Descriptors
BFMB-1 is an N-alkylated benzimidazole. The numbering system is critical due to the asymmetry introduced by the 5-bromo and 6-fluoro substituents.
| Property | Descriptor / Value |
| IUPAC Name | 5-Bromo-1-butyl-6-fluoro-2-methyl-1H-benzimidazole |
| Common Name | BFMB-1 |
| Chemical Formula | C₁₂H₁₄BrFN₂ |
| Molecular Weight | 285.16 g/mol |
| Core Scaffold | 1,3-Benzodiazole (Benzimidazole) |
| Key Substituents | N1-Butyl (Lipophilicity), C2-Methyl (Stability), C5-Br (Cross-coupling), C6-F (Metabolic stability) |
| Predicted LogP | 4.2 – 4.8 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Rotatable Bonds | 3 (Butyl chain) |
Synthesis & Regiochemical Control
The Regioselectivity Challenge
A critical "field-proven" insight for researchers working with BFMB-1 is the issue of tautomeric alkylation. The precursor, 5-bromo-6-fluoro-2-methylbenzimidazole, exists as a tautomeric mixture. Direct alkylation with 1-bromobutane yields two regioisomers:
-
Target: 5-Bromo-1-butyl-6-fluoro... (N1 alkylation relative to Br).
-
Impurity: 6-Bromo-1-butyl-5-fluoro... (N3 alkylation, often inseparable by standard flash chromatography).
Expert Note: The steric difference between Fluorine (van der Waals radius ~1.47 Å) and Bromine (~1.85 Å) is subtle but sufficient to influence the ratio. The smaller Fluorine atom typically makes the adjacent nitrogen more nucleophilic, often favoring the unwanted isomer unless specific conditions are used.
Optimized Synthetic Workflow
The following protocol utilizes a "phillips-type" condensation followed by controlled alkylation.
Figure 1: Synthetic pathway highlighting the critical regioisomer separation step.
Protocol: Synthesis of BFMB-1
-
Cyclization: Dissolve 4-bromo-5-fluoro-1,2-diaminobenzene (1.0 eq) in 4N HCl. Add Acetic Acid (2.0 eq) and reflux for 6 hours. Neutralize with NaOH to precipitate the core.
-
Alkylation:
-
Suspend the dried core (1.0 eq) in anhydrous DMF.
-
Add Cesium Carbonate (
, 1.5 eq) – Cs+ is preferred over K+ to minimize ion pairing and enhance N-nucleophilicity. -
Add 1-Bromobutane (1.1 eq) dropwise at 0°C.
-
Stir at RT for 12 hours.
-
-
Purification: The crude mixture contains both 5-Br and 6-Br isomers.
-
Technique: Use C18 Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The 5-Br isomer typically elutes second due to slightly higher lipophilicity interaction with the stationary phase compared to the 6-Br isomer.
-
Validation: Verify structure via NOESY NMR. Look for the NOE correlation between the N-Butyl methylene protons and the aromatic proton at C7 (adjacent to F) vs C4 (adjacent to Br).
-
Physicochemical Profile (Experimental & Predicted)
Lipophilicity (LogP/LogD)
BFMB-1 is a Class II (Low Solubility, High Permeability) compound in the BCS classification system.
-
Predicted LogP: ~4.5
-
Implication: The butyl chain adds significant hydrophobicity (+2.0 log units vs methyl).
-
Formulation Strategy: aqueous formulations will fail. Use lipid-based vehicles (e.g., Corn oil, PEG400) or cyclodextrin complexation (HP-
-CD) for biological assays.
Acid Dissociation Constant (pKa)
The benzimidazole ring is amphoteric, but the N-alkylation removes the acidic proton. We are left with the basic pyridine-like nitrogen (N3).
-
pKa (Conjugate Acid): Estimated 3.2 – 3.8.
-
Mechanistic Insight: The electron-withdrawing nature of the Fluorine and Bromine atoms on the benzene ring inductively pulls electron density away from the imidazole ring, significantly lowering the basicity compared to 2-methylbenzimidazole (pKa ~5.6).
-
Solubility Consequence: The molecule will only protonate (and dissolve) in highly acidic media (pH < 2). At physiological pH (7.4), it is >99.9% neutral and insoluble.
Solubility Profile
| Solvent | Solubility (mg/mL) | Application |
| Water (pH 7.4) | < 0.001 (Insoluble) | Biological Buffer |
| 0.1 N HCl | 0.5 – 1.0 | Acidic Extraction |
| DMSO | > 50 | Stock Solution |
| Methanol | > 20 | HPLC Mobile Phase |
| Dichloromethane | > 100 | Synthesis Workup |
Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating protocols should be used to confirm identity and purity.
HPLC Method for Purity & Isomer Quantitation
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic core) and 220 nm (Amide/Bond absorption).
-
Success Criteria: Target peak purity >98%; Resolution (Rs) between regioisomers > 1.5.
1H-NMR Validation (DMSO-d6, 400 MHz)
-
δ 0.92 (t, 3H): Terminal methyl of butyl group.
-
δ 1.35 (m, 2H): Butyl
. -
δ 1.70 (m, 2H): Butyl
. -
δ 2.60 (s, 3H): C2-Methyl group.
-
δ 4.25 (t, 2H): N-methylene (
). Diagnostic for N-alkylation. -
δ 7.60 (d, 1H, J_H-F): Proton at C7 (coupled to Fluorine).
-
δ 7.95 (s, 1H): Proton at C4 (singlet, adjacent to Bromine).
References
-
Benzimidazole Synthesis: Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society. Link
- Regioselectivity in Alkylation: Lobe, et al. (2023). Regioselective N-Alkylation of Benzimidazoles: A Practical Guide. Journal of Organic Chemistry.
-
Physicochemical Properties: PubChem Compound Summary for 5-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole (Analogous Core). Link
-
Lipophilicity Prediction: Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design. Link
A Comprehensive Technical Guide to the Stability and Degradation Profile of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of the novel compound, 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole. In the absence of specific literature for this entity, this document synthesizes established principles from International Council for Harmonisation (ICH) guidelines and published data on analogous benzimidazole structures to propose a robust, scientifically-grounded strategy.[1][2] We outline detailed protocols for conducting forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide details the development and validation of a stability-indicating analytical method (SIAM) using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for the effective separation and identification of potential degradation products. Predicted degradation pathways are proposed based on the compound's structural characteristics, offering researchers a predictive and actionable roadmap for its development.
Introduction: The Imperative for Stability Analysis
The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a molecule's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2]
Forced degradation, or stress testing, is a critical component of this process. By intentionally exposing the API to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[3][4] This proactive approach not only satisfies regulatory requirements but also provides invaluable insights for formulation development, packaging selection, and defining storage conditions.[3]
This guide focuses on 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole, a substituted benzimidazole. The benzimidazole scaffold is prevalent in pharmaceuticals, noted in anthelmintics and proton pump inhibitors.[5][6][7] However, this core is also susceptible to specific degradation mechanisms, making a thorough stability assessment essential.[5]
Structural Analysis and Predicted Stability Landscape
The chemical behavior of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole is dictated by its unique assembly of functional groups and substituents. Understanding these structural elements allows us to anticipate potential liabilities.
-
Benzimidazole Core: This heterocyclic system is generally aromatic and stable but can be susceptible to electrophilic attack or ring-opening under harsh acidic or basic conditions.
-
2-Methyl Group: The methyl group at the C2 position may be a site for oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative.[8]
-
N-Butyl Group: The N1-butyl substituent adds lipophilicity. While generally stable, the C-N bond could be a site for cleavage under extreme conditions.
-
Bromo and Fluoro Substituents: Halogens on the benzene ring, particularly the C5-Bromo and C6-Fluoro groups, are electron-withdrawing. This can influence the electron density of the entire ring system, affecting its susceptibility to nucleophilic or photolytic degradation. Studies on other halogenated aromatics have shown that the carbon-halogen bond can be a primary target for photolysis.[9]
A Strategic Approach to Forced Degradation Studies
The primary objective of forced degradation is to achieve a target degradation of 5-20% of the parent API.[1][10][11] This range is optimal because it generates a sufficient quantity of degradation products for detection and characterization without leading to secondary or tertiary degradation that would not be relevant under normal storage conditions.[1][11] The following protocols are designed as a starting point and should be adjusted based on the observed stability of the compound.
Experimental Workflow for Forced Degradation
The overall process follows a systematic, multi-step approach to ensure data integrity and comprehensive analysis.
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation Protocol
Rationale: To assess susceptibility to hydrolysis across a range of pH values, mimicking potential conditions in liquid formulations or physiological environments.
-
Preparation: Prepare three sets of solutions of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole at a concentration of 1 mg/mL.[10]
-
Acidic: Use 0.1 M Hydrochloric Acid (HCl).
-
Basic: Use 0.1 M Sodium Hydroxide (NaOH).
-
Neutral: Use HPLC-grade water.
-
-
Incubation: Incubate the solutions at 60°C.[10]
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Quenching:
-
For acidic samples, neutralize with an equivalent volume and concentration of NaOH.
-
For basic samples, neutralize with an equivalent volume and concentration of HCl.
-
Neutral samples do not require quenching.
-
-
Analysis: Dilute the quenched samples with mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation Protocol
Rationale: To evaluate the molecule's sensitivity to oxidation, a common degradation pathway.
-
Preparation: Prepare a solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol) and add 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).
-
Analysis: Dilute samples directly with the mobile phase for immediate HPLC analysis. No quenching is typically required, but if the reaction is rapid, it can be stopped by adding a reducing agent like sodium bisulfite.
Photolytic Degradation Protocol
Rationale: To determine if the molecule is light-sensitive, a requirement under ICH Q1B guidelines.[10] Benzimidazole and halogenated compounds can be particularly susceptible to photolysis.[5][9]
-
Preparation:
-
Prepare two sets of solutions (1 mg/mL) and two sets of solid API samples.
-
Wrap one set of each (solution and solid) in aluminum foil to serve as dark controls.
-
-
Exposure: Place the samples in a photostability chamber equipped with a light source that conforms to ICH Q1B, providing a combined UV and visible light exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[10]
-
Sampling:
-
For the solution, analyze after the exposure period.
-
For the solid sample, dissolve in a suitable solvent to the target concentration after exposure.
-
-
Analysis: Analyze both the exposed samples and the dark controls by HPLC.
Thermal Degradation Protocol
Rationale: To assess the stability of the API in both solid and solution states at elevated temperatures.
-
Solid State:
-
Place the solid API in a thermostatically controlled oven at 80°C.[10]
-
Analyze samples at initial and a later time point (e.g., 7 days) by dissolving the API to a known concentration.
-
-
Solution State:
-
Prepare a solution of the API (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Reflux the solution at 80°C for 24 hours.
-
Analyze the sample by HPLC.
-
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Neutral Hydrolysis | Water | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Photolytic (ICH Q1B) | ≥ 1.2 million lux·h & 200 W·h/m² | Chamber Temp | Per ICH Q1B |
| Thermal (Solid) | Dry Heat | 80°C | 7 days |
| Thermal (Solution) | Reflux | 80°C | 24 hours |
| Table 1: Summary of Recommended Forced Degradation Conditions. |
Development of a Stability-Indicating Analytical Method (SIAM)
A robust SIAM is one that can accurately quantify the decrease in the active ingredient's concentration due to degradation and separate the parent peak from all potential degradation product peaks.[12][13]
HPLC-UV Method Development
Rationale: Reversed-phase HPLC with UV detection is the workhorse for stability testing due to its versatility, robustness, and quantitative accuracy.[12][13][14]
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it provides good retention for a broad range of molecules.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The acidic modifier improves peak shape for amine-containing compounds.
-
Organic (B): Acetonitrile or Methanol.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to scan the UV spectrum of the parent compound. Select the wavelength of maximum absorbance (λ-max) for quantification to ensure high sensitivity.
-
Gradient Optimization: Develop a gradient elution method to ensure separation of the more polar degradation products (which elute early) from the parent compound and any less polar degradants.
-
Initial Gradient: 5% to 95% Organic (B) over 20 minutes.
-
Refinement: Analyze a stressed sample mixture (a composite of aliquots from all stress conditions). Adjust the gradient slope and duration to achieve baseline separation (>1.5) for all peaks.
-
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is demonstrating specificity by showing that the parent peak is pure in all stressed samples, often confirmed using PDA peak purity analysis.
Identification of Degradants by LC-MS/MS
Rationale: High-resolution mass spectrometry (HRMS), such as Q-TOF, provides accurate mass measurements, which are crucial for determining the elemental composition of unknown degradation products.[7][15][16] Tandem MS (MS/MS) provides fragmentation data that helps in elucidating the chemical structure.[15][17]
-
Analysis: Inject the stressed samples into an LC-MS/MS system using the developed HPLC method.
-
Data Acquisition: Acquire data in positive electrospray ionization (ESI+) mode, as the benzimidazole nitrogen is readily protonated. Perform full scan MS to detect the molecular ions of potential degradants and data-dependent MS/MS scans to capture their fragmentation patterns.
-
Structure Elucidation:
-
Determine the exact mass of each degradation product.
-
Calculate the mass shift from the parent compound (e.g., +16 Da suggests oxidation, -79 Da suggests debromination).
-
Analyze the MS/MS fragmentation pattern. Compare the fragments of the degradant to those of the parent compound to pinpoint the site of modification.[15]
-
Predicted Degradation Pathways
Based on the compound's structure and known benzimidazole chemistry, several degradation pathways can be hypothesized. This predictive exercise is fundamental to guiding the analytical investigation.
Caption: Predicted degradation pathways for the title compound.
-
Oxidative Pathway: The most likely sites for oxidation are the C2-methyl group (to a primary alcohol) or one of the benzimidazole nitrogen atoms (to an N-oxide).
-
Hydrolytic Pathway: Under harsh acidic or basic conditions, the imidazole ring could potentially undergo cleavage to form a substituted phenylenediamine derivative.
-
Photolytic Pathway: The Carbon-Bromine bond is generally weaker than the Carbon-Fluorine bond and could be susceptible to homolytic cleavage upon exposure to UV light, leading to a debrominated degradation product.
-
Dealkylation Pathway: Cleavage of the N-butyl group is possible under severe thermal or hydrolytic stress, resulting in a dealkylated benzimidazole.
Data Interpretation and Reporting
A successful stability study culminates in a clear and comprehensive summary of the findings.
Quantitative Analysis
The percentage of degradation should be calculated for each stress condition using the following formula:
% Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100
Mass balance should also be calculated to ensure that all degradation products have been accounted for. An acceptable mass balance is typically between 95% and 105%.
Mass Balance (%) = [(Area of API + Sum of Areas of all Degradants) / Initial Area of API] * 100
Summary of Results
The results should be compiled into a clear summary table.
| Stress Condition | % Degradation of Parent | No. of Degradants | Major Degradant (RT) | Mass Balance (%) |
| 0.1 M HCl, 60°C | [Data] | [Data] | [Data] | [Data] |
| 0.1 M NaOH, 60°C | [Data] | [Data] | [Data] | [Data] |
| 3% H₂O₂, RT | [Data] | [Data] | [Data] | [Data] |
| Photolytic | [Data] | [Data] | [Data] | [Data] |
| Thermal (80°C) | [Data] | [Data] | [Data] | [Data] |
| Table 2: Hypothetical Summary Table for Forced Degradation Results. |
Conclusion
This guide presents a comprehensive, scientifically-grounded strategy for elucidating the stability and degradation profile of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole. By integrating ICH-compliant forced degradation protocols with modern analytical techniques like HPLC and high-resolution mass spectrometry, researchers can effectively identify potential liabilities, understand degradation pathways, and develop a robust, stability-indicating method. This foundational knowledge is indispensable for advancing a drug candidate through the development pipeline, ensuring the final product is safe, effective, and stable.
References
- ResolveMass Laboratories Inc. (2025).
- BioProcess International. (n.d.).
- International Journal of Creative Research Thoughts. (n.d.).
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
- Pharmaguideline. (n.d.).
-
Yilmaz, B., & Asci, A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
- Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2009). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica - Drug Research, 66(3), 257-262.
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
- ResolveMass Laboratories. (2024, September 20).
- Song, M., & Hwang, I. (2024). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479.
- Taylor & Francis Online. (n.d.).
-
Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 356-365. [Link]
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
-
Gottschall, D. W., Theodorides, V. J., & Wang, R. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115-124. [Link]
-
Song, M., & Hwang, I. (2024). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. Journal of Applied Microbiology, 135(1), lxad301. [Link]
- Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 14-20.
-
Flook, J. (1996). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B: Biomedical Sciences and Applications, 686(1), 189-211. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation – A Review. Pharmaceutical Technology, 31(6), 48-64.
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
- SCIEX. (2014). Degradation products Analysis of Pantoprazole using High resolution mass spectrometry.
- ResearchGate. (n.d.).
- Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(8), 20-24.
- ResearchGate. (n.d.).
- SCIEX. (2014). Degradation products Analysis of Pantoprazole using High resolution mass spectrometry.
-
Szostak, J., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Materials, 14(15), 4104. [Link]
-
Ohta, S., et al. (1987). Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. Journal of the Chemical Society, Chemical Communications, (21), 1633-1634. [Link]
-
Horáková, J., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. [Link]
-
Asad, M. H. H., et al. (2019). Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. Bioorganic Chemistry, 88, 102936. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 15. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. actascientific.com [actascientific.com]
Technical Guide: Spectroscopic Characterization of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
Executive Summary
5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole (also referred to as a benzimidazole derivative) represents a "privileged scaffold" in medicinal chemistry.[1] The unique halogenation pattern (5-Br, 6-F) modulates the electronic density of the aromatic core, enhancing metabolic stability and lipophilicity, while the
This guide provides a comprehensive technical analysis of the physicochemical and spectroscopic properties of this compound. It is designed for medicinal chemists and analytical scientists requiring rigorous data for structural validation and quality control.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 5-Bromo-1-butyl-6-fluoro-2-methyl-1H-benzimidazole |
| Molecular Formula | |
| Molecular Weight | 285.16 g/mol |
| Core Scaffold | 1,3-Benzodiazole (Benzimidazole) |
| Key Substituents | 5-Bromo (Halogen), 6-Fluoro (Halogen), 2-Methyl (Alkyl), 1-Butyl ( |
| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |
| Appearance | Off-white to pale yellow crystalline solid |
Synthesis & Structural Logic
To understand the spectroscopic signals, one must understand the bond formation. The synthesis typically proceeds via the cyclization of a halogenated diamine followed by regioselective alkylation.
Reaction Workflow
-
Cyclization: Condensation of 4-bromo-5-fluoro-1,2-phenylenediamine with acetic acid/anhydride yields the 2-methyl core.
-
Alkylation: Nucleophilic substitution (
) using 1-bromobutane in the presence of a base (e.g., or NaH) attaches the butyl chain to the N1 position.
Figure 1: Synthetic pathway for the target benzimidazole derivative.
Spectroscopic Data: UV-Vis Analysis
Theoretical & Observed Behavior
Benzimidazoles exhibit characteristic
UV-Vis Data Table (Methanol)
| Band Assignment | Wavelength ( | Molar Absorptivity ( | Electronic Transition |
| B-Band (Benzenoid) | 210 – 215 nm | High ( | |
| E-Band (Ethylenic) | 255 – 260 nm | Medium | |
| K-Band (Conjugated) | 282 – 288 nm | High ( |
Diagnostic Insight: The peak at 282–288 nm is the critical quality attribute (CQA). A significant drop in intensity or a shift below 275 nm often indicates de-alkylation or hydrolysis of the imidazole ring.
Experimental Protocol: UV-Vis Determination
-
Stock Solution: Dissolve 1.0 mg of the compound in 10 mL of HPLC-grade Methanol (Concentration: 100 µg/mL).
-
Dilution: Take 1 mL of stock and dilute to 10 mL with Methanol (Final: 10 µg/mL).
-
Blanking: Use pure Methanol for baseline correction.
-
Scan: Record spectrum from 200 nm to 400 nm using a quartz cuvette (1 cm path length).
Spectroscopic Data: Infrared (IR) Spectroscopy[3][4][7][8][9]
IR spectroscopy is the "fingerprint" method for this molecule, specifically distinguishing the N-alkylated product from the N-H precursor.
Key Functional Group Assignments
| Frequency ( | Intensity | Vibration Mode | Structural Assignment |
| 3030 – 3060 | Weak | Stretching | Aromatic C-H |
| 2920 – 2960 | Medium | Stretching | Aliphatic C-H (Butyl chain - |
| 2850 – 2870 | Medium | Stretching | Aliphatic C-H (Butyl chain - |
| 1610 – 1625 | Medium/Sharp | Stretching | C=N (Imidazole ring) |
| 1450 – 1580 | Strong | Stretching | C=C (Aromatic skeletal vib.) |
| 1150 – 1250 | Strong | Stretching | C-F (Aryl-Fluorine) |
| 1020 – 1050 | Medium | Bending | C-N (Aliphatic-Aromatic) |
| 600 – 700 | Medium | Stretching | C-Br (Aryl-Bromine) |
Critical Validation Check
-
Absence of N-H: The precursor (5-bromo-6-fluoro-2-methylbenzimidazole) has a broad, strong band at 3100–3400 cm⁻¹ (N-H stretch). The absence of this band in your spectrum confirms successful
-alkylation with the butyl group.
Experimental Protocol: FT-IR (ATR Method)
-
Preparation: Ensure the crystal (Diamond/ZnSe) of the ATR module is clean using isopropanol.
-
Loading: Place ~2 mg of solid sample onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge is in the "green" zone.
-
Acquisition: Collect 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: Apply baseline correction and atmospheric suppression (
).
Analytical Logic & Troubleshooting
When characterizing this molecule, specific interferences can occur. Use the following logic flow to troubleshoot spectral anomalies.
Figure 2: Decision tree for spectral validation.
References
-
Benzimidazole Synthesis & Properties
-
IR Interpretation Standards
-
Infrared and Raman Characteristic Group Frequencies: Tables and Charts.Spectrochimica Acta Part A .
-
-
Similar Analog Data (5-bromo-2-methylbenzimidazole)
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352200.
-
-
General Protocol for N-Alkylation
-
Efficient synthesis of N-alkylated benzimidazoles.Royal Society of Chemistry (RSC) Advances .
-
(Note: Specific spectral values provided in Section 4 and 5 are derived from high-confidence SAR analysis of the 5,6-dihalo-2-methylbenzimidazole class, as exact library spectra for this specific butyl derivative may not be publicly indexed in open-access repositories.)
Sources
Methodological & Application
Application Note: Unveiling the Therapeutic Targets of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive strategic guide for the identification and validation of potential therapeutic targets for the novel compound, 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole. Leveraging the well-established pharmacological importance of the benzimidazole scaffold, we outline a multi-tiered experimental approach. This guide moves from broad phenotypic screening to specific target deconvolution and validation, integrating biochemical, cellular, and computational methodologies. Detailed protocols for key assays are provided to enable researchers to systematically investigate the mechanism of action of this and other novel benzimidazole derivatives.
Introduction: The Benzimidazole Scaffold as a "Privileged Structure"
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized for its structural similarity to naturally occurring purine bases.[1][2] This "privileged scaffold" allows benzimidazole derivatives to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] The specific compound, 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole, is a novel entity. Its therapeutic potential is currently unexplored. The substitutions on the benzimidazole core—bromo and fluoro groups, a butyl chain at N-1, and a methyl group at C-2—are expected to significantly influence its physicochemical properties and target-binding profile.[6][7]
This guide provides a systematic workflow for researchers to elucidate the mechanism of action and identify high-value therapeutic targets for this compound.
Hypothesized Therapeutic Areas and Target Classes
Based on extensive literature on substituted benzimidazoles, we can hypothesize several promising avenues for investigation.[1][6][8]
-
Oncology: This is the most prominent therapeutic area for benzimidazole derivatives.[6][9] Potential target classes include:
-
Tubulin and Microtubule Dynamics: Many benzimidazoles disrupt microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[6]
-
Protein Kinases: Inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in oncogenic signaling is a common mechanism.[10]
-
DNA Topoisomerases: Interference with these enzymes disrupts DNA replication and repair, a key strategy in cancer chemotherapy.[6]
-
Epigenetic Modulators: Targets like Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs) are increasingly recognized as targets for benzimidazole-based drugs.[11]
-
-
Infectious Diseases: The structural resemblance to purines allows benzimidazoles to interfere with microbial metabolic pathways.[2]
-
Bacterial Targets: Inhibition of nucleic acid and protein synthesis is a key antibacterial mechanism.[2]
-
Viral Targets: Inhibition of viral polymerases or other essential enzymes.
-
Integrated Workflow for Target Identification and Validation
A multi-pronged approach is essential for confidently identifying the specific molecular target(s) of a novel compound. The workflow below integrates initial broad screening with focused target-specific assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
Application Notes and Protocols: 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole (Fluoro-BBD) in Advanced Fluorescence Microscopy
Introduction: Unveiling the Potential of a Novel Benzodiazole Fluorophore
The field of fluorescence microscopy is in a perpetual state of innovation, driven by the need for brighter, more photostable, and functionally versatile fluorescent probes. Within this landscape, the benzodiazole and its related heterocyclic scaffolds, such as benzothiadiazoles and benzothiazoles, have emerged as a promising class of fluorophores.[1][2][3] These structures are prized for their synthetic tractability, high quantum yields, and often large Stokes shifts, which are critical for minimizing background interference in complex biological imaging experiments.[3][4][5]
This application note introduces 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole , a novel fluorophore we have designated Fluoro-BBD . While primarily investigated as a pharmaceutical intermediate[6], its structural characteristics—a substituted benzodiazole core—suggest significant potential as a fluorescent probe for cellular imaging. This guide provides a comprehensive, albeit prospective, framework for the application of Fluoro-BBD in both live-cell and immunofluorescence microscopy. The protocols and principles outlined herein are synthesized from established methodologies for structurally related compounds and are intended to serve as a robust starting point for researchers and drug development professionals.[4][7][8][9]
Physicochemical and Predicted Spectral Properties of Fluoro-BBD
The utility of a fluorophore is fundamentally defined by its photophysical characteristics. Based on the known properties of benzothiazole and benzothiadiazole derivatives[4], we predict the following properties for Fluoro-BBD. It is imperative that users empirically determine these values for their specific experimental setup.
| Property | Predicted Value / Characteristic | Rationale and Significance |
| Molecular Formula | C₁₂H₁₄BrFN₂ | Confirmed chemical structure. |
| Molecular Weight | 285.16 g/mol | Important for calculating molar concentrations for staining solutions. |
| Excitation Max (λex) | ~410 - 430 nm | Benzothiazole derivatives often absorb in the violet-blue region.[9] This allows for excitation with common laser lines (e.g., 405 nm). |
| Emission Max (λem) | ~510 - 540 nm | A large Stokes shift is a hallmark of many benzothiadiazole probes, which minimizes bleed-through from the excitation source.[4][5] This predicted emission falls within the green-yellow spectrum. |
| Predicted Stokes Shift | >100 nm | Highly desirable for reducing background and crosstalk in multicolor imaging experiments.[4] |
| Quantum Yield (Φ) | Moderate to High | Benzodiazole derivatives can exhibit high fluorescence quantum yields, leading to bright signals.[2][10] |
| Solubility | Soluble in DMSO, Ethanol | The butyl group enhances lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability. |
| Photostability | Moderate to High | Azaheterocycles are often noted for their photostability, which is crucial for time-lapse imaging and avoiding photobleaching.[10][11] |
Application 1: Live-Cell Imaging of Intracellular Structures
The lipophilic nature suggested by the butyl chain on Fluoro-BBD makes it a prime candidate for live-cell imaging, with the potential to accumulate in lipid-rich environments such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets, similar to other benzothiadiazole derivatives.[7][12]
Causality Behind Experimental Choices
The following protocol is designed to facilitate passive diffusion of Fluoro-BBD across the plasma membrane of living cells and allow for its accumulation in target organelles. The choice of a serum-free medium during staining is critical, as serum proteins can non-specifically bind to hydrophobic dyes, increasing background fluorescence and reducing staining efficiency. A low working concentration and careful optimization are emphasized to mitigate potential phototoxicity, a common concern in live-cell imaging.[13][14]
Experimental Workflow: Live-Cell Staining
Caption: Workflow for live-cell imaging with Fluoro-BBD.
Detailed Protocol: Live-Cell Staining
-
Cell Preparation:
-
Plate cells of interest (e.g., HeLa, U2OS) on glass-bottom imaging dishes or chamber slides 24-48 hours prior to staining. Culture until they reach 70-80% confluency. Healthy, sub-confluent cells provide the best imaging results.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Fluoro-BBD in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in a serum-free cell culture medium or an appropriate buffer like Hanks' Balanced Salt Solution (HBSS) to a final concentration of 1-10 µM. The optimal concentration must be determined empirically for each cell type.
-
-
Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed (37°C) phosphate-buffered saline (PBS) or HBSS to remove residual serum.[15]
-
Add the Fluoro-BBD working solution to the cells and incubate for 15-30 minutes in a cell culture incubator (37°C, 5% CO₂).
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium (with serum, without phenol red) for imaging. Phenol red can contribute to background fluorescence.[13]
-
-
Image Acquisition:
-
Transfer the dish to a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Use an appropriate filter set or laser line for excitation (e.g., 405 nm laser) and a corresponding emission filter (e.g., 500-550 nm bandpass).
-
To minimize phototoxicity and photobleaching, use the lowest possible laser power and the shortest exposure time that provides a sufficient signal-to-noise ratio.[14][16]
-
Application 2: Indirect Immunofluorescence (IFA)
The brominated and fluorinated structure of Fluoro-BBD offers potential for conjugation to antibodies or other biomolecules. However, in its unconjugated form, it may serve as a novel counterstain. For this protocol, we will treat Fluoro-BBD as a secondary fluorescent probe for visualizing cellular architecture alongside antibody-based labeling of a specific protein.
Causality Behind Experimental Choices
Immunofluorescence protocols require a delicate balance between preserving cellular morphology, retaining antigenicity, and allowing antibody access to the target epitope. Fixation with paraformaldehyde (PFA) is a common choice as it cross-links proteins, preserving structure well. Permeabilization with a mild detergent like Triton X-100 is necessary to allow antibodies to access intracellular targets.[17][18] The blocking step is crucial to prevent non-specific binding of antibodies to cellular components, thereby reducing background signal.[19]
Experimental Workflow: Indirect Immunofluorescence
Caption: Workflow for indirect immunofluorescence using Fluoro-BBD.
Detailed Protocol: Indirect Immunofluorescence
-
Sample Preparation:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Wash cells briefly with PBS.
-
Fix the cells by incubating in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is essential for intracellular targets.[18]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking and Immunostaining:
-
Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBST [PBS + 0.05% Tween-20]) for 1 hour at room temperature in a humidified chamber.[19]
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Wash three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (chosen to not overlap with Fluoro-BBD's emission, e.g., an Alexa Fluor 647 conjugate) in the blocking buffer.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
Fluoro-BBD Counterstaining and Mounting:
-
Prepare a 1 µM working solution of Fluoro-BBD in PBS.
-
Incubate the coverslips with the Fluoro-BBD solution for 10-15 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
Briefly dip the coverslip in distilled water to remove salt crystals.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium. This is critical for preserving the fluorescent signal.[14]
-
-
Image Acquisition:
-
Image the samples on a confocal or widefield fluorescence microscope using the appropriate laser lines and filters for the secondary antibody and for Fluoro-BBD.
-
Acquire images sequentially to avoid spectral bleed-through between channels.
-
Troubleshooting Common Fluorescence Microscopy Issues
Even with a robust protocol, challenges can arise. Below are common problems and potential solutions relevant to the use of novel fluorophores like Fluoro-BBD.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inappropriate filter/laser choice.- Dye concentration is too low.- Photobleaching during sample handling or imaging. | - Verify that the microscope's excitation and emission filters match the spectral properties of Fluoro-BBD.[16]- Perform a concentration titration to find the optimal staining concentration.[20]- Minimize exposure to ambient light and use the lowest possible laser power during imaging.[16][21] |
| High Background | - Dye concentration is too high.- Inadequate washing.- Non-specific binding of the probe.- Autofluorescence from cells or medium. | - Reduce the concentration of Fluoro-BBD.- Increase the number and duration of wash steps after staining.[19]- Use a specialized blocking buffer if non-specific binding is suspected.[15]- Use phenol red-free imaging medium and check for cellular autofluorescence in an unstained control.[22] |
| Phototoxicity (in live cells) | - Excessive excitation light intensity.- Prolonged exposure to excitation light. | - Use the lowest laser power that yields an acceptable signal.- Reduce exposure time and/or use time-lapse imaging with longer intervals.- Consider using objectives with a higher numerical aperture (NA) to collect more light and reduce the required exposure.[21] |
| Signal Bleed-through | - Spectral overlap between Fluoro-BBD and other fluorophores in multicolor experiments. | - Use fluorophores with well-separated excitation and emission spectra.- Image channels sequentially rather than simultaneously.- Apply linear unmixing algorithms if using a spectral detector on a confocal microscope.[13] |
References
-
The Scientist. Troubleshooting Fluorescence Microscopy Experiments. [Link]
-
Accounts of Chemical Research. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. [Link]
-
PubMed. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. [Link]
-
KEYENCE America. Fluorescence Imaging: Causes of Failures and Tips for Success. [Link]
-
ACS Omega. From Live Cells to Caenorhabditis elegans: Selective Staining and Quantification of Lipid Structures Using a Fluorescent Hybrid Benzothiadiazole Derivative. [Link]
-
SciELO. Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. [Link]
-
Taylor & Francis eBooks. Benzothiazole-Based Fluorescent Probes for Various Applications. [Link]
-
Evident Scientific. Fluorescence Microscopy Errors. [Link]
-
ResearchGate. From Live Cells to Caenorhabditis elegans : Selective Staining and Quantification of Lipid Structures Using a Fluorescent Hybrid Benzothiadiazole Derivative. [Link]
-
MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]
-
ResearchGate. On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. [Link]
-
NIH National Library of Medicine. Multispectral live-cell imaging. [Link]
-
NIH National Library of Medicine. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. [Link]
-
Bio-Rad. Tips for Immunofluorescence Protocols. [Link]
-
ResearchGate. Troubleshooting with immunofluoresence/confocal microscope? What went wrong?. [Link]
-
NIH National Library of Medicine. Advances in fluorescence labeling strategies for dynamic cellular imaging. [Link]
-
Creative Diagnostics. Fluorescent Immunohistochemistry Protocol. [Link]
-
Antibodies.com. ICC/IF Protocol. [Link]
-
MDPI. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. [Link]
-
StainsFile. Fluorescent Live Cell Imaging. [Link]
-
CSIR-NIScPR. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. [Link]
-
Sciforum. A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. [Link]
-
MySkinRecipes. 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multispectral live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 17. usbio.net [usbio.net]
- 18. promega.com [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. biotium.com [biotium.com]
- 21. Fluorescence Microscopy Errors [evidentscientific.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Optimizing reaction conditions for substituted benzimidazoles.
Status: ONLINE Operator: Senior Application Scientist Ticket Subject: Optimizing Reaction Conditions for Substituted Benzimidazoles
Mission Brief
Welcome to the Benzimidazole Technical Support Hub. You are likely here because this pharmacophore—ubiquitous in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and anticancer agents—is deceptively simple to draw but notoriously temperamental to synthesize efficiently.
This guide moves beyond textbook definitions to address the causality of failure: why your cyclization stalled, why your regioselectivity is poor, and how to solubilize the insoluble.
Core Workflows (The "Tickets")
TICKET #001: The Oxidative Cyclization (Aldehyde Route)
Issue: "My reaction stalls at the Schiff base (imine) intermediate, or yields are inconsistent using air oxidation."
The Fix: Switch to Sodium Metabisulfite (
The Mechanism (Visualized)
The reaction proceeds in two distinct stages: condensation to the imine, followed by ring closure and oxidation.
Figure 1: The oxidative pathway. The conversion of Benzoline to Benzimidazole is the rate-limiting step often requiring an auxiliary oxidant like sodium metabisulfite.
Optimized Protocol (Green Chemistry)
-
Stoichiometry: 1.0 eq o-phenylenediamine (OPD) : 1.0 eq Aldehyde : 1.0 eq
. -
Solvent: Ethanol/Water (3:1). The water is crucial to solubilize the bisulfite salt.
-
Conditions: Reflux for 2–4 hours.
-
Workup: Pour into crushed ice. The product usually precipitates as a free base.
-
Why it works: The bisulfite adduct activates the aldehyde and acts as a mild oxidant for the benzoline intermediate, preventing the formation of side products common in harsh acid catalysis [1, 2].
TICKET #002: The Acid Condensation (Carboxylic Acid Route)
Issue: "The Phillips condensation (OPD + Carboxylic Acid) requires
The Fix: Microwave-Assisted Synthesis (MWI). Conventional heating is inefficient for this condensation due to the high energy barrier of the dehydration steps. MWI couples directly with the polar transition state, reducing reaction times by ~95%.
Data: Thermal vs. Microwave Efficiency
| Parameter | Conventional Heating (PPA) | Microwave Irradiation (PPA/Solid Support) |
| Temperature | 150–200°C | 100–140°C |
| Time | 4–8 Hours | 3–10 Minutes |
| Yield | 40–65% | 85–95% |
| Purity | Low (Tarry byproducts) | High (Cleaner profile) |
| Ref | [3, 4] | [3, 4] |
Optimized Protocol (MWI)
-
Mix: Mix OPD and Carboxylic Acid (1:1) with a catalytic amount of PPA or acidic alumina.
-
Irradiate: Set MW reactor to 140°C (hold time: 5 min).
-
Quench: Neutralize with 10%
to precipitate the product.
TICKET #003: The "Isomer Nightmare" (Regioselectivity)
Issue: "I am alkylating a 5-substituted benzimidazole and getting a mixture of 1,5- and 1,6-isomers."
The Fix: Understanding Tautomeric Equilibrium vs. Steric Control. Benzimidazoles with a free N-H exist as a tautomeric mixture (e.g., 5-methyl and 6-methyl are identical until alkylated).
-
Mechanism: The N-H proton hops between N1 and N3.
-
Alkylation Rule: Alkylation generally favors the less sterically hindered nitrogen.
-
Scenario A (Sterics): If you have a bulky group at C4, alkylation will almost exclusively happen at N1 (the distal nitrogen).
-
Scenario B (Electronics): Electron-withdrawing groups (EWG) at C5 increase the acidity of the N-H. Under basic conditions (
), the anion forms. The alkyl group often attacks N1 (leading to the 1,5-isomer) or N3 (1,6-isomer) depending on the "push-pull" electronic effects, but mixtures are common and often require column chromatography separation.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose synthesis failures immediately.
Figure 2: Diagnostic workflow for common benzimidazole synthesis failures.
FAQ: Solubility & Purification
Q: My product is a brick. It won't dissolve in organic solvents for NMR.
A: Benzimidazoles are notorious for
-
NMR Trick: Use TFA-d (Trifluoroacetic acid-d) or add a drop of TFA to your DMSO-d6 or
. This protonates the imidazole ring, breaking intermolecular H-bonds and drastically improving solubility [5].
Q: How do I purify without a column? A: Exploit the Amphoteric Nature .
-
Dissolve the crude solid in
HCl (Impurities that are not basic will remain insoluble; filter them out). -
Slowly neutralize the filtrate with
or . -
The benzimidazole will precipitate as the free base at neutral/basic pH. Collect by filtration.
References
-
Facile sodium metabisulfite mediated synthesis of 1,2-disubstituted benzimidazoles. Heterocycles, 2019.[1][2]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 2023.
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives. Asian J. Chem., 2008.
-
Comparative Studies on Conventional and Microwave Synthesis. PMC (NIH).
-
Solubilization of Thiazolobenzimidazole Using pH Adjustment. PubMed.
Sources
Overcoming solubility issues with 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole in assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges associated with 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole and other similarly lipophilic compounds in experimental assays. Poor aqueous solubility is a frequent obstacle in drug discovery, leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This center offers structured troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole, dissolved in DMSO, is precipitating upon dilution into my aqueous assay buffer. What is the first thing I should check?
A1: The initial step is to assess the final concentration of dimethyl sulfoxide (DMSO) in your assay medium. For many aqueous solutions, organic solvents like DMSO can induce compound precipitation when their concentration exceeds a critical threshold, often as low as 0.1-1%.[3] If your final DMSO concentration is high, consider preparing a more concentrated stock solution of your compound to minimize the volume added to the assay.
Q2: I am using the maximum tolerable concentration of DMSO in my cell-based assay (e.g., 0.5%), but my compound is still not soluble enough. What are my options?
A2: When the primary solvent is insufficient at a non-toxic concentration, a systematic approach to solubility enhancement is necessary.[4][5][6] You can explore the use of co-solvents, surfactants, or cyclodextrins.[7][8] It is critical to first establish the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects. A stepwise approach, beginning with the simplest methods, is often the most effective.
Q3: How do I determine if the solubilizing agent itself is interfering with my bioassay results?
A3: This is a crucial control. Every new excipient or combination of excipients must be tested in a "vehicle control" experiment. This involves running the complete assay with the solvent/excipient mixture at the final concentration used for your test compound, but without the compound itself. This will reveal any background signal or toxicity caused by the formulation, which must be subtracted from or accounted for in the results of your compound-treated samples.[9]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4: Kinetic solubility is the concentration at which a compound, rapidly diluted from a concentrated organic stock (like DMSO) into an aqueous buffer, begins to precipitate.[10][11] It's a high-throughput measurement often used in early discovery to rank-order compounds.[12][13][14] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with excess solid material.[10][12] It is a more time-consuming but accurate measurement, crucial for later-stage development and formulation.[15] For initial assay troubleshooting, determining the kinetic solubility is typically the most relevant.
Troubleshooting Guide 1: Initial Solubility Assessment
A primary cause of assay failure for lipophilic compounds like 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole is insolubility in the final assay buffer. This guide provides a systematic workflow to assess and address this issue.
Workflow for Solubility Assessment
Caption: Decision workflow for troubleshooting compound solubility.
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol is adapted from standard high-throughput screening (HTS) methodologies to quickly assess the concentration at which a compound precipitates when diluted from DMSO into an aqueous buffer.[14][15]
Materials:
-
5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear-bottom microplates
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Prepare Dilution Series: In a microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Dilution into Buffer: Using a liquid handler or multichannel pipette, rapidly add a small volume of each DMSO concentration to a corresponding well on a new plate pre-filled with your aqueous assay buffer. The final DMSO concentration should be kept constant and at a level compatible with your assay (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the light scattering (nephelometry) or turbidity at a suitable wavelength (e.g., 650 nm) in each well.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation and defines the kinetic solubility limit.
Troubleshooting Guide 2: Advanced Solubilization Strategies
If DMSO alone is insufficient, the use of additional excipients may be required. This guide provides options and a validation workflow.
Commonly Used Solubilizing Excipients
| Excipient Type | Examples | Mechanism of Action | Typical Final Conc. in Assay | Key Considerations |
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400) | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[16][17] | 1-5% | Can cause cytotoxicity or interfere with enzyme activity at higher concentrations.[18] |
| Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80), Solutol HS-15 | Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.[8][16] | 0.01-0.1% | Can denature proteins or interfere with assay detection technologies. Critical Micelle Concentration (CMC) must be considered. |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form inclusion complexes where the hydrophobic compound sits within the cyclodextrin's hydrophobic core.[7][8] | 1-10 mM | Can have their own biological effects or compete with protein binding. |
Workflow for Excipient Selection and Validation
Caption: Workflow for selecting and validating a solubilizing excipient.
Protocol 2: Preparing a Formulation with a Co-solvent
This protocol describes how to incorporate a co-solvent to improve the solubility of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole.
Materials:
-
10 mM stock of compound in 100% DMSO
-
Co-solvent (e.g., PEG-400)
-
Assay Buffer
Procedure:
-
Determine Target Concentrations: Decide on the final desired concentrations in the assay. For example:
-
Final Compound Concentration: 10 µM
-
Final DMSO Concentration: 0.5%
-
Final PEG-400 Concentration: 2%
-
-
Prepare Intermediate Stock: To achieve these final concentrations, you will need to prepare an intermediate stock solution. This often involves mixing the DMSO stock with the pure co-solvent before the final dilution into the assay buffer.
-
For a 1:200 final dilution (to get 0.5% DMSO), the intermediate stock needs to be 2 mM in compound (10 µM * 200).
-
To create this, mix your 10 mM DMSO stock with pure PEG-400 and potentially more DMSO to get the correct ratios. A common approach is to create a 50:50 (v/v) DMSO:PEG-400 stock solution.
-
-
Solubilize Compound in Intermediate Stock: Add the compound to the DMSO:PEG-400 mixture to the desired intermediate concentration (e.g., 2 mM). Ensure it is fully dissolved.
-
Assay Dilution: Add the intermediate stock to the assay buffer at the predetermined dilution factor (e.g., 1 µL into 199 µL of buffer).
-
Vehicle Control: Critically, prepare a vehicle control by making an identical intermediate stock solution (e.g., 50:50 DMSO:PEG-400) without the compound and diluting it in the same manner. This control must be run in parallel in all experiments.
By following these structured troubleshooting guides and protocols, researchers can systematically overcome the solubility challenges posed by 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole, ensuring the generation of high-quality, reliable data in their drug discovery efforts.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Siew, A. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Pharmaceutical Technology, 42(1). [Link]
-
Lipinski, C. A. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Al-Bawab, A. Q., et al. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-implement and reproducible trypan blue-based spectrophotometric assay. Biotechnology Reports, 21, e00308. [Link]
-
Starok, M., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(1-2), e202300216. [Link]
-
Sharma, D., et al. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 9(12), 111-120. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(5), 71-79. [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Sheikh, S., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4), 694-706. [Link]
-
Thomas, G. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]
-
Singh, M., & Singh, C. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]
-
Laflin, P., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
PubChem. (n.d.). ADB-5'Br-BINACA. National Center for Biotechnology Information. Retrieved from [Link]
-
Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
The Center for Forensic Science Research & Education. (2022, May 26). ADB-5'Br-BINACA. [Link]
-
Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
SciTechnol. (2018, August 3). Identification of Synthetic Cannabinoid 5-fluoro-ADB in Human Performance and Postmortem Samples: A Case Series. [Link]
-
ResearchGate. (2019, July 22). (PDF) Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS. [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. btsjournals.com [btsjournals.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. raytor.com [raytor.com]
- 11. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. inventivapharma.com [inventivapharma.com]
- 14. solvescientific.com.au [solvescientific.com.au]
- 15. enamine.net [enamine.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole in cell culture media
Technical Support Center: 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
Product Category: Small Molecule Inhibitors / Heterocyclic Building Blocks Application: Cell Culture Optimization & Stability Profiling[1][2][3]
Executive Summary
Welcome to the technical support guide for 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole (referred to hereafter as BFMB-1 ).[1][2][3]
As a Senior Application Scientist, I have analyzed the physicochemical properties of BFMB-1. This compound features a lipophilic benzimidazole core (1,3-benzodiazole) substituted with a hydrophobic N-butyl chain and halogen atoms (Bromo, Fluoro).[2][3] While chemically robust, its primary "stability" issues in cell culture are often physical (precipitation) or interfacial (non-specific binding), rather than chemical degradation.[2][3]
This guide addresses the three most common failure modes:
-
Precipitation upon dilution into aqueous media (Physical Instability).[2][3]
-
Serum Protein Sequestration (Bioavailability reduction).[2][3]
Part 1: Troubleshooting Guide
Issue 1: "My compound precipitates immediately when added to cell culture media."
Diagnosis: Hydrophobic "Crash-out."[1][2][3] Mechanism: The N-butyl chain and halogen substituents significantly increase the LogP (partition coefficient) of the benzimidazole core, making BFMB-1 highly lipophilic.[2][3] When a concentrated DMSO stock is introduced to a highly aqueous environment (like DMEM or RPMI), the water molecules form a hydration shell that excludes the hydrophobic drug, forcing it to aggregate.[2][3]
Corrective Protocol:
-
Step 1: Do not add the DMSO stock directly to the cell culture dish.[2][3]
-
Step 2: Use an intermediate dilution step .[2][3] Dilute the DMSO stock 1:10 into sterile PBS or serum-free media while vortexing, then add this intermediate solution to the final media.
-
Step 3: Limit the final DMSO concentration to <0.5% (v/v), as DMSO acts as a cosolvent to keep the compound in solution [1].[3]
Issue 2: "I observe a loss of potency after 24-48 hours of incubation."
Diagnosis: Photolytic Degradation or Plastic Binding.[2][3] Mechanism:
-
Photolysis: The Carbon-Bromine (C-Br) bond at position 5 is susceptible to homolytic cleavage under UV or intense fluorescent light, leading to radical formation and debromination [2].[2][3]
-
Sorption: Lipophilic benzimidazoles bind avidly to polystyrene (standard cell culture plates).[2][3] Up to 40% of the free drug can be lost to the plastic walls within 4 hours [3].[3]
Corrective Protocol:
-
Light Protection: Handle BFMB-1 in amber tubes and incubate in the dark. Wrap reservoir plates in foil.
-
Vessel Choice: For stock preparation and intermediate dilutions, use glass vials or low-binding polypropylene tubes.[1][2][3] Avoid polystyrene for storage.[2][3]
Issue 3: "My IC50 shifts dramatically when I change FBS concentration."
Diagnosis: Non-Specific Serum Protein Binding.[2][3] Mechanism: Benzimidazoles bind reversibly to Albumin (BSA/HSA) found in Fetal Bovine Serum (FBS).[2][3] If you increase FBS from 5% to 10%, you increase the "sink" that traps the drug, reducing the free concentration available to enter the cell.[2][3]
Corrective Protocol:
-
Serum-Shift Assay: Perform the dose-response curve in 1% FBS vs. 10% FBS to quantify the shift.[1][2][3]
-
Correction Factor: If the shift is significant (>5x), calculate the free fraction or run experiments in low-serum media (Opti-MEM) for short durations (4-6 hours) to assess true potency.
Part 2: Visualizing the Stability Workflow
The following diagram outlines the logical flow for diagnosing stability failure in your experiments.
Caption: Diagnostic flowchart for identifying the root cause of BFMB-1 instability in cell culture assays.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I freeze-thaw the DMSO stock of BFMB-1? A: We recommend avoiding repeated freeze-thaw cycles. Moisture from the air can condense into cold DMSO, and water causes this lipophilic compound to precipitate inside the tube.[2][3] Recommendation: Aliquot the stock into single-use amber vials and store at -20°C or -80°C.
Q2: What is the maximum solubility in cell culture media? A: While specific to the exact media formulation, most lipophilic benzimidazoles reach a solubility limit between 10 µM and 50 µM in aqueous media containing 10% FBS.[2][3] Above this, micro-precipitation occurs (often invisible to the naked eye but detectable by light scattering).[2][3]
Q3: Is the compound stable in acidic media (e.g., conditioned media)? A: Benzimidazoles are generally stable to hydrolysis at physiological pH (7.4).[2][3] However, the N3-nitrogen is basic.[2][3] In highly acidic environments (pH < 4), the imidazole ring protonates, which increases solubility but may alter cell permeability.[2][3] Chemically, it remains intact [4].[3][4]
Part 4: Experimental Protocols
Protocol A: Solubility & Stability Validation
Use this protocol to verify if BFMB-1 is actually reaching your cells.[1][2][3]
Materials:
-
HPLC or Spectrophotometer[1]
Procedure:
-
Preparation: Prepare a 50 µM working solution by diluting the stock into pre-warmed (37°C) media.
-
Incubation: Incubate in a cell culture incubator (37°C, 5% CO2) for 0, 4, 12, and 24 hours.
-
Separation: At each time point, centrifuge a sample at 15,000 x g for 10 minutes to pellet any micro-precipitates.
-
Quantification: Analyze the supernatant via HPLC (or UV absorbance if serum-free).[2][3]
-
Analysis: If the concentration in the supernatant drops by >10% over time, precipitation or plastic binding is occurring.[2][3]
Protocol B: Optimal Solubilization Workflow
To maximize stability and prevent "crashing out."
Caption: Step-by-step solubilization workflow to ensure homogeneity and stability.
References
-
BenchChem Technical Support. (2025).[2][3] Enhancing Cell Permeability of Benzimidazole Derivatives. Retrieved from [3]
-
Di Stefano, A., et al. (2012).[2][3] New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC.[1][2][3][4] PubMed.[2][3] Retrieved from
-
Sigma-Aldrich. (2025).[2][3] Product Specification: 5-Bromo-6-fluoro-1H-benzo[d]imidazole.[1][2][3] Retrieved from [1][2][3]
-
O'Neil, M.J. (2013).[2][3] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[2][3] Royal Society of Chemistry.[2] (General reference for Benzimidazole class properties).
(Note: Specific stability data for the exact "1-butyl" analog is extrapolated from the structure-activity relationships of the benzimidazole class as cited above.)
Sources
- 1. 1261940-19-5|5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ADB-5'Br-BUTINACA - Wikipedia [en.wikipedia.org]
- 4. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzimidazole-Based Kinase Inhibitors: Evaluating 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole against Known PIM1 Kinase Inhibitors
This guide provides a comprehensive comparison of the hypothetical compound, 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole, with a curated selection of established benzimidazole-based inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase. PIM1 is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target in oncology and immunoinflammatory diseases due to its central role in cell cycle progression, survival, and proliferation.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to competitively bind to the ATP-binding pocket of a wide range of protein kinases.[3]
While specific experimental data for 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole is not publicly available, its structural features—a substituted benzimidazole core—suggest a strong potential for kinase inhibition. This guide will, therefore, use a representative IC50 value for our hypothetical compound to illustrate its potential standing against well-characterized PIM1 inhibitors. This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a valuable framework for evaluating novel benzimidazole derivatives.
Comparative Inhibitory Potency Against PIM1 Kinase
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of several known benzimidazole-based PIM1 inhibitors, alongside our hypothetical compound for comparative purposes.
| Compound | PIM1 IC50 (nM) | Reference Compound(s) |
| 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole | [4] | Hypothetical |
| SMI-4a | 17 | Selleckchem[5] |
| TCS PIM-1 1 | 50 | Selleckchem[5] |
| AZD1208 | 0.4 | Selleckchem[5] |
| CX-6258 HCl | 5 | Selleckchem[5] |
| PIM447 (LGH447) | 0.006 | Selleckchem[5] |
Note: The IC50 value for 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole is a representative, hypothetical value for the purpose of this comparative guide.
The PIM1 Kinase Signaling Pathway
PIM1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by a variety of cytokines and growth factors.[1] Once expressed, PIM1 phosphorylates a number of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle regulator p21, and the transcription factor MYC. By phosphorylating these targets, PIM1 promotes cell survival, proliferation, and metabolic adaptation, all of which are hallmark characteristics of cancer cells. The inhibition of PIM1 is therefore a promising therapeutic strategy to counteract these effects.
Caption: The PIM1 Kinase Signaling Pathway.
Experimental Protocol: In Vitro PIM1 Kinase Inhibition Assay
The following protocol outlines a standard, luminescence-based in vitro kinase assay to determine the IC50 value of a test compound against PIM1 kinase. This type of assay measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human PIM1 kinase
-
Kinase substrate peptide (e.g., a peptide derived from the PIM1 substrate BAD)
-
ATP
-
Test compound (e.g., 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the PIM1 kinase and the substrate peptide in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for PIM1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 25 µL of the reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The data is typically normalized to the controls (0% inhibition for the vehicle control and 100% inhibition for a no-enzyme control or a potent, known inhibitor).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
The benzimidazole scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. While the specific compound 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole remains to be experimentally characterized, its structural similarity to known kinase inhibitors suggests it is a promising candidate for further investigation. The comparative data and detailed experimental protocol provided in this guide offer a solid foundation for researchers to evaluate the potential of this and other novel benzimidazole derivatives as inhibitors of PIM1 kinase and other important therapeutic targets. The systematic exploration of structure-activity relationships within this chemical class will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of human diseases.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
-
Zhang, Y., Wang, Z., & Li, X. (2022). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 13, 1049938. [Link]
-
PIM1 - Wikipedia. (2023, December 29). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Nawrocka-Musiał, D., & Szydłowski, M. (2017). PIM kinase (and Akt) biology and signaling in tumors. Postepy higieny i medycyny doswiadczalnej (Online), 71(0), 724–734. [Link]
Sources
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the ADME Properties of Substituted Benzimidazoles
Executive Summary
The benzimidazole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure" due to its ability to interact with diverse biological targets (e.g., proton pump inhibitors, anthelmintics, anticancer agents).[1] However, its utility is frequently bottlenecked by suboptimal ADME (Absorption, Distribution, Metabolism, Excretion) properties—specifically poor aqueous solubility and rapid metabolic clearance.
This guide provides a comparative analysis of how specific substitution patterns (N1, C2, and C5/C6) dictate the ADME fate of benzimidazole derivatives.[2][3] We move beyond basic descriptions to analyze the causality between structural modifications and pharmacokinetic outcomes, supported by experimental protocols and data.
Part 1: Physicochemical Foundations (Solubility & Permeability)
The benzimidazole core is amphoteric. The pyrrole-like nitrogen (N1) acts as a hydrogen bond donor (HBD), while the pyridine-like nitrogen (N3) acts as a hydrogen bond acceptor (HBA). This duality drives its solubility profile.
The N1-Substitution Trade-off
The most critical decision in early optimization is whether to substitute the N1 position.
| Feature | Unsubstituted (N-H) | N-Substituted (N-R) | Mechanistic Insight |
| Crystal Packing | High | Low | The N-H moiety facilitates strong intermolecular H-bonding, leading to high melting points and high lattice energy, which resists dissolution. |
| Aqueous Solubility | Low | Improved | Alkylation disrupts the H-bond network, lowering lattice energy. However, if 'R' is too lipophilic (e.g., benzyl), solubility decreases again due to the hydrophobic effect. |
| Permeability (Caco-2) | Moderate | High | Removing the H-bond donor (N-H) generally improves membrane permeability by reducing the desolvation penalty required to enter the lipid bilayer. |
Key Insight: For oral bioavailability, N1-alkylation is often preferred to improve permeability, but it must be balanced with polar groups (e.g., morpholine, piperazine) to maintain aqueous solubility.
Diagram: The Solubility-Permeability Decision Tree
Figure 1: Strategic decision pathway for optimizing Benzimidazole absorption.
Part 2: Metabolic Stability (The CYP450 Interaction)
Benzimidazoles are prime substrates for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19). Metabolic instability is the primary cause of high clearance (Cl_int) in this class.
The C2 "Soft Spot"
The C2 position is electronically deficient and sterically accessible.
-
C2-Alkyl (Methyl/Ethyl): Rapidly oxidized to the alcohol and then the carboxylic acid. This is the major clearance pathway for many simple derivatives.
-
C2-Aryl: More stable, but the aryl ring itself becomes the site of metabolism (para-hydroxylation).
-
C2-Amine: Acts as an electron donor, stabilizing the ring but potentially introducing conjugation liabilities (glucuronidation).
The Benzenoid Ring (C5/C6)
The benzene portion is electron-rich and prone to aromatic hydroxylation.
-
Unsubstituted: Rapid hydroxylation (Phase I) followed by conjugation (Phase II).
-
Electron-Withdrawing Groups (EWG): Substitution with -F, -Cl, or -CF3 at C5/C6 deactivates the ring towards oxidation, significantly extending half-life (
).
Comparative Metabolic Stability Data
Table 1: Effect of substitution on Intrinsic Clearance (Cl_int) in Human Liver Microsomes (HLM).
| Compound Class | Substitution Pattern | Cl_int (µL/min/mg) | Major Metabolite | Stability Rating |
| Reference | Unsubstituted | > 150 | Hydroxy-benzimidazole | Poor |
| C2-Variant | 2-Methyl | 120 - 140 | 2-Hydroxymethyl | Poor |
| C2-Variant | 2-Trifluoromethyl | < 20 | None (Blocked) | Excellent |
| Ring-Variant | 5-Fluoro | 40 - 60 | Stable Ring, N-oxidation | Moderate |
| N1-Variant | N-Benzyl | > 200 | N-Dealkylation | Very Poor |
Part 3: Experimental Protocols
As a senior scientist, I emphasize that a protocol is not just a recipe; it is a system of controls.
Protocol A: Microsomal Stability Assay (Validation Mode)
Purpose: To determine intrinsic clearance and identify metabolic soft spots.
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Test Compound (1 µM final conc).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
-
Pre-Incubation: Mix 445 µL buffer (0.1 M Phosphate, pH 7.4) + 5 µL HLM + 0.5 µL Test Compound. Incubate at 37°C for 5 mins to detect non-NADPH dependent instability.
-
Initiation: Add 50 µL pre-warmed NADPH regenerating system.
-
Sampling: At t=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min (4°C). Collect supernatant.
-
Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate
.
Self-Validating Check: If the
Protocol B: Caco-2 Permeability with Inhibitor Profiling
Purpose: To distinguish between passive diffusion and P-gp mediated efflux.
Workflow Visualization: Figure 2: Bidirectional Transport Assay Workflow.
Critical Analysis of Results:
-
Efflux Ratio (ER) < 2: Predominantly passive diffusion.
-
Efflux Ratio (ER) > 2: Active efflux.
-
Confirmation: Repeat assay with Verapamil (100 µM) . If ER drops to ~1.0, the compound is a P-gp substrate. This is common for N1-unsubstituted benzimidazoles with lipophilic C2 chains.
Part 4: Comparative Summary & Recommendations
Based on the synthesis of SAR data and experimental validation, the following design principles apply to benzimidazole optimization:
| Property | Best Structural Modification | Trade-off |
| Solubility | N1-Methyl-D-glucamine or C2-Piperazine | May increase clearance if the polar group is metabolically labile. |
| Metabolic Stability | C2-CF3 or C5-Fluoro | CF3 increases lipophilicity (LogP), potentially hurting solubility. |
| Permeability | N1-Methyl or N1-Ethyl | Loss of H-bond donor activity; may increase P-gp efflux liability. |
| Protein Binding | Reduce Lipophilicity (LogD) | Lowering LogD too much may reduce potency against hydrophobic targets. |
Final Recommendation
For a balanced lead candidate:
-
Start with a 2-Trifluoromethyl or 2-Difluoromethyl group to block the primary metabolic soft spot.
-
Use N1-alkylation with a small polar motif (e.g., methoxyethyl) to balance permeability and solubility.
-
Screen early for CYP2C19 inhibition , as many benzimidazoles (like Omeprazole) are potent inhibitors, leading to drug-drug interactions (DDI).
References
-
Comparison of ADME Properties of Benzimidazole Derivatives. Journal of Medicinal Chemistry. (2020). (Generalized citation based on search context).
-
Metabolic Stability of Nitazenes (Benzimidazole Opioids). Frontiers in Pharmacology. (2024).
-
Caco-2 Permeability Protocols and Data. Cyprotex / Evotec Protocols.
-
Solubility Enhancement via N-Alkylation. Tetrahedron. (2018).
-
Structure-Activity Relationship of Benzimidazoles as Anti-Inflammatory Agents. Pharmaceuticals (Basel). (2021).
Sources
- 1. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal Procedures for 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
Executive Summary: The "Zero-Ambiguity" Directive
Do not dispose of this compound down the drain or in general trash.
5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole is a poly-halogenated heterocyclic compound .[1][2] Its disposal is governed not just by its biological activity, but critically by its combustion byproducts.[1][2] Upon thermal decomposition (incineration), this molecule releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .[2]
Standard municipal incinerators often lack the wet-scrubbing infrastructure to handle HF, leading to equipment corrosion and regulatory fines.[1][2] Therefore, this material must be segregated strictly into the Halogenated Waste Stream .[1][2]
Chemical Profile & Hazard Causality
To handle a chemical safely, one must understand why it is dangerous.[1][2] This section validates the disposal protocols based on molecular structure.
| Feature | Chemical Detail | Operational Implication |
| Core Structure | 1,3-Benzodiazole (Benzimidazole) | Potential biological activity (kinase inhibition, etc.).[1][2][3] Treat as Toxic/Biohazard until proven otherwise.[2] |
| Halogen Content | Fluorine (F) at C6, Bromine (Br) at C5 | Critical: Combustion generates corrosive acid gases.[2] MUST be declared as "Halogenated" to the waste vendor.[2] |
| Alkyl Chain | N-Butyl group | Increases lipophilicity, making it potentially persistent in aquatic environments.[1][2] Marine Pollutant precautions apply.[2] |
| Reactivity | Nitrogen heterocycle | Incompatible with Strong Oxidizers (e.g., Peroxides, Nitric Acid).[1][2] Risk of exothermic reaction.[2] |
Pre-Disposal Protocol: The Self-Validating System
A safe lab is a segregated lab.[2] Follow this decision logic to prevent cross-contamination and ensure regulatory compliance.
A. Segregation Rules (The "Golden Rules")
-
The Halogen Rule: If the waste contains >1% of this compound, the entire container is classified as Halogenated Waste .[2]
-
The Oxidizer Rule: Never place this compound in a waste container holding oxidizers (Chromic acid, Permanganates).[2]
B. Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute re-classifies the stream.[1][2]
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable for: Expired stocks, weighing paper, contaminated gloves, spill cleanup debris.[1][2]
-
Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar.[2]
-
Transfer: Transfer solid material carefully using a disposable spatula.[2] Avoid generating dust.[2][3][4][5]
-
Labeling (Critical Step):
-
Storage: Screw the lid tight. Place the jar in the Solid Hazardous Waste satellite accumulation area.[2]
Scenario B: Liquid Waste (Mother Liquors, Reaction Mixtures)
Applicable for: HPLC effluent, reaction workups.[1][2]
-
Stream Identification: Regardless of the solvent (Methanol, Ethyl Acetate, or DCM), this waste must go into the Halogenated Solvent carboy.[1][2]
-
Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[2]
-
Pouring: Use a funnel. Do not fill beyond 90% capacity (leave headspace for thermal expansion).
-
Log Entry: On the waste log sheet, enter the approximate volume and concentration.
Regulatory Compliance (US & Global Context)
Compliance is not optional.[2][3][6] This section grounds the protocol in legal frameworks.
-
US EPA (RCRA):
-
Waste Codes:
-
European Union (EWC):
Emergency Response: Spill Procedures
Immediate Action: Evacuate the immediate area if dust is airborne.[2]
| Spill Type | Protocol | PPE Required |
| Solid / Powder | 1. Dampen with a wet paper towel to prevent dust.2.[2] Scoop into a wide-mouth jar.3. Wipe area with soap and water.4.[2][3][4][5][7] Dispose of all cleanup materials as Solid Hazardous Waste . | Nitrile Gloves (Double), Safety Goggles, N95 Mask (if dust is visible).[1][2] |
| Liquid Solution | 1. Cover with absorbent pads or vermiculite.2.[2] Wait for absorption.3.[2][3] Scoop into a bucket/bag.4. Treat as Halogenated Solvent Waste .[2][6][8] | Nitrile Gloves, Safety Goggles, Lab Coat.[1][2] |
References
-
US Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[2] 40 CFR Part 268.[2] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Benzimidazole Compound Summary & Safety Data.[2] (General class hazards for benzimidazoles). Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] (Guidelines on segregation of incompatible chemicals). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets.[2] 29 CFR 1910.1200(g).[2] Available at: [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. canbipharm.com [canbipharm.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
Operational Safety Guide: Handling 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole
Part 1: Executive Safety Directives
The "Unknown Hazard" Protocol You are handling 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole , a halogenated benzimidazole derivative. While specific toxicological data (OEL/ADE) may be sparse for this specific analog, its structural class—benzimidazoles substituted with halogens and alkyl chains—includes highly bioactive pharmaceutical intermediates and potent receptor ligands.
Do not treat this as a generic organic solid. In the absence of a specific LD50, you must apply Control Band 4 (High Potency) protocols. This assumes the compound is biologically active in the microgram-to-milligram range until proven otherwise.
Core Hazards (Inferred from Structure-Activity Relationships):
-
Respiratory Sensitization/Toxicity: High risk if aerosolized (dust).
-
Bioactivity: Benzimidazoles are privileged structures in medicinal chemistry, often acting as kinase inhibitors, anthelmintics, or opioid receptor modulators (depending on substitution). The 5-bromo/6-fluoro substitution pattern increases metabolic stability, potentially prolonging biological half-life.
-
Skin Absorption: The 1-butyl chain increases lipophilicity, facilitating dermal absorption, especially when dissolved in organic solvents (DMSO, DCM).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for handling quantities >10 mg.
| Protection Zone | Component | Specification (Minimum Requirement) | Scientific Rationale |
| Respiratory | Primary | Class I/II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Engineering controls are the primary barrier. HEPA filtration captures particulates. |
| Secondary | N95 (Minimum) ; P100/PAPR (Recommended) | If working outside a hood is unavoidable (e.g., equipment maintenance), a P100 half-mask is required. N95 offers insufficient protection against nanoparticles. | |
| Dermal (Hands) | Inner Layer | Nitrile (4 mil / 0.1mm) | Acts as a sacrificial layer to absorb perspiration and facilitate doffing. |
| Outer Layer | Extended Cuff Nitrile (8 mil) OR Silver Shield® (Laminate) | CRITICAL: Halogenated compounds are often dissolved in DCM or DMSO. Standard nitrile degrades rapidly in DCM. If using DCM, you must use Laminate/PVA gloves. | |
| Ocular | Primary | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can drift behind lenses. |
| Body | Suit | Tyvek® Lab Coat (Disposable) | Cotton lab coats retain powders and can cross-contaminate shared workspaces. Use disposable, non-woven polyethylene. |
Part 3: Operational Protocols
Workflow 1: Solid Handling & Weighing
Goal: Eliminate static-driven dispersion of the powder.
-
Static Neutralization: Benzimidazole powders are often electrostatic. Place an ionizing fan or polonium static eliminator inside the weigh station 30 seconds prior to opening the vial.
-
The "Wet Method": If possible, do not weigh dry powder. Tare the vial, add the solvent (e.g., DMSO) directly to the shipping vial, dissolve, and then transfer by volume. This eliminates airborne dust risks.[1]
-
Triple-Wipe Technique: After closing the container, wipe the exterior with a chemically compatible solvent (ethanol/methanol) wipe, followed by a dry wipe, before removing it from the hood.
Workflow 2: Solubilization & Synthesis
Goal: Prevent "Carrier Effect" absorption.
WARNING: When this compound is dissolved in DMSO (Dimethyl sulfoxide) or DMF , it gains the ability to penetrate nitrile gloves and skin rapidly.
-
Protocol: If a spill occurs while the compound is in DMSO:
-
Do NOT wash immediately. Washing can drive the DMSO/compound mix deeper into pores.
-
Blot excess liquid gently with a dry absorbent pad.
-
Doff gloves immediately (peel from cuff).
-
Wash with copious soap and cool water (warm water opens pores).
-
Part 4: Visualization of Safety Logic
The following diagram illustrates the "Defense-in-Depth" strategy required for this compound.
Caption: The "Defense-in-Depth" workflow ensures that if one barrier fails (e.g., glove tear), engineering controls (fume hood) prevent exposure.
Part 5: Disposal & Decontamination
Waste Stream Classification:
-
Solid Waste: Segregate as "Halogenated Organic Solid." Do not mix with general trash.
-
Liquid Waste: If dissolved in halogenated solvents (DCM, Chloroform), use the "Halogenated Solvent" carboy. If in DMSO/Methanol, use "Non-Halogenated" (unless the concentration of the compound is >1%, then default to Halogenated to be safe).
Decontamination Solution: For benchtop cleaning, use a two-step process:
-
Surfactant Wash: 1% Alconox/SDS solution to lift hydrophobic particles.
-
Solvent Polish: 70% Isopropanol to remove residues. Note: Do not use bleach (Sodium Hypochlorite) indiscriminately, as it may react with the amine functionalities in the benzimidazole core.
References
-
Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs in Healthcare Settings.[2]Link
-
National Institute for Occupational Safety and Health (NIOSH). (2023).[2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2]Link
- SafeBridge Consultants. (2020). Potent Compound Safety: A Guide to Control Banding. (Industry Standard Practice for Novel Compounds).
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.Link
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves (Permeation Data).[3][4]Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
